2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide
Description
2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12(22)19-17-14-10-24-11-15(14)20-21(17)9-16(23)18-8-7-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGQIWAKHUPBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Research indicates that 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide may interact with various biological targets, particularly enzymes and receptors involved in inflammatory pathways. Its mechanism of action likely includes:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory responses, suggesting potential use as an anti-inflammatory agent.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways within cells.
Applications in Medicinal Chemistry
The applications of this compound can be categorized into several key areas:
Anti-inflammatory Agents
The potential anti-inflammatory properties make this compound a candidate for developing new medications aimed at treating conditions such as arthritis or other inflammatory diseases.
Anticancer Research
Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazole compounds exhibit anticancer activity. This compound may serve as a scaffold for synthesizing novel anticancer agents.
Neuroprotective Effects
There is emerging interest in the neuroprotective properties of thieno[3,4-c]pyrazole derivatives. This compound might be investigated for its effects on neurodegenerative diseases.
Synthetic Intermediates
Due to its reactivity profile, this compound can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide
- 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide
- 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide
Uniqueness
Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Biological Activity
The compound 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide is a member of the thienopyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thieno[3,4-c]pyrazole core, which is linked to an acetamido group and a phenethylacetamide moiety. This unique combination contributes to its pharmacological properties.
The biological activity of thienopyrazole derivatives often involves several mechanisms:
- Antioxidant Activity : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Thienopyrazoles are known to inhibit inflammatory pathways, particularly by modulating the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Antimicrobial Properties : Some derivatives exhibit activity against various microbial strains, suggesting potential applications in treating infections.
Antioxidant Activity
A study assessed the antioxidant properties of thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The results indicated that treatment with these compounds significantly reduced erythrocyte malformations caused by oxidative stress:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole Compound (7a) | 12 ± 1.03 |
| Thienopyrazole Compound (8) | 3 ± 0.5 |
This data suggests that thieno[2,3-c]pyrazole compounds can effectively protect against oxidative damage in fish erythrocytes .
Anti-inflammatory Activity
In vitro studies have demonstrated that thienopyrazoles can inhibit the production of pro-inflammatory cytokines. This was evidenced by a reduction in TNF-alpha and IL-6 levels in cell cultures treated with thieno[3,4-c]pyrazole derivatives.
Case Studies
- Case Study on Pain Management : A patent application highlighted the efficacy of thienopyrazole derivatives in managing pain and inflammation associated with various conditions. The compounds showed promise as analgesics in preclinical models .
- Antimicrobial Testing : Research conducted on related thienopyrazole compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest that similar derivatives could be effective in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
